molecular formula C24H30ClN7O4S B601681 N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 1255529-23-7

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Cat. No. B601681
CAS RN: 1255529-23-7
M. Wt: 548.07
InChI Key:
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Description

The enantiomer of Edoxaban, Edoxaban Impurity.

Scientific Research Applications

Spectrofluorimetric Analysis

A precise, sensitive, eco-friendly, simple, rapid, and derivative spectrofluorimetric method was developed to quantify edoxaban tosylate monohydrate in pure form and pharmaceutical dosage form . This method relies on the derivatization by 9-fluorenyl methyl chloroformate at room temperature in borate buffer pH 9.0 .

Treatment of Pulmonary Embolism

Edoxaban tosylate monohydrate is an oral anticoagulant that doesn’t require hospitalization after dose adjustment . It is used in the treatment of pulmonary embolism (PE) as a result of COVID-19 .

Stability Indicating Assay Method Development

A comprehensive study involving impurities isolation, identification, and degradation kinetics determination was carried out . This study helps in understanding the stability profile of Edoxaban and its impurities .

Acid Degradation Studies

Edoxaban was subjected to acid hydrolysis as per International Conference on Harmonisation ICH guidelines and found susceptible to acid . This study helps in understanding the stability of Edoxaban towards acid hydrolysis .

UPLC-MS Stability-Indicating Method

A linear gradient and validated ultra-performance liquid chromatographic method was applied for the identification and characterization of acid degradation products of Edoxaban in active pharmaceutical ingredient (API) .

NMR and FT-IR Characterization

Three major degradation products were isolated by semi-preparative HPLC and subjected to NMR spectroscopy and FT-IR to characterize and elucidation of their most possible structures .

properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[(1R,2S,4R)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-UNEWFSDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@H]3C[C@@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 2
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 3
Reactant of Route 3
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 4
Reactant of Route 4
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 5
Reactant of Route 5
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide
Reactant of Route 6
Reactant of Route 6
N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

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